molecular formula C5H9BF3KO B12857942 Potassium (pyridine-2-YL)methyl trifluoroborate

Potassium (pyridine-2-YL)methyl trifluoroborate

Cat. No.: B12857942
M. Wt: 192.03 g/mol
InChI Key: MWKPGGZLFAGNFM-UHFFFAOYSA-N
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Description

Potassium (pyridine-2-yl)methyl trifluoroborate is an organoboron compound featuring a pyridine ring directly attached to a methylene group linked to a trifluoroborate anion. This compound is part of a broader class of potassium trifluoroborate salts, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, air tolerance, and compatibility with diverse reaction conditions .

Properties

Molecular Formula

C5H9BF3KO

Molecular Weight

192.03 g/mol

IUPAC Name

potassium;cyclobutyloxymethyl(trifluoro)boranuide

InChI

InChI=1S/C5H9BF3O.K/c7-6(8,9)4-10-5-2-1-3-5;/h5H,1-4H2;/q-1;+1

InChI Key

MWKPGGZLFAGNFM-UHFFFAOYSA-N

Canonical SMILES

[B-](COC1CCC1)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (pyridine-2-YL)methyl trifluoroborate can be synthesized through several methods. One common approach involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. This method typically involves the in situ reaction of n-butyllithium with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with potassium bifluoride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, ensuring that the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

Potassium (pyridine-2-YL)methyl trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions typically involve mild temperatures and atmospheric pressure .

Major Products

The major products formed from reactions involving this compound include various boronic acids, boronate esters, and other boron-containing compounds. These products are often used as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Cross-Coupling Reactions

Potassium (pyridine-2-YL)methyl trifluoroborate is primarily utilized in cross-coupling reactions, including the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Case Study: Suzuki-Miyaura Cross-Coupling

In a study conducted to evaluate the efficacy of potassium trifluoroborates in Suzuki-Miyaura cross-coupling reactions, this compound demonstrated significant reactivity with various aryl and heteroaryl halides. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in forming biaryl compounds under mild conditions .

Halide Yield (%) Reaction Conditions
p-Chloroanisole68PdCl(allyl) + SSPhos
p-Bromoanisole56PdCl(allyl) + SSPhos
Aryl Bromides75-90Varied Pd catalysts

Nucleophilic Reactions

This compound can act as a nucleophile in various reactions. Its ability to participate in nucleophilic substitutions expands its application in synthesizing complex molecules.

Case Study: Nucleophilic Substitution

Research has shown that this compound can effectively react with aryl halides under basic conditions, providing a pathway for synthesizing substituted pyridines. The study highlighted the importance of solvent choice and base concentration in optimizing yields .

Aryl Halide Base Yield (%) Solvent
Aryl BromideK2CO385THF
Aryl ChlorideNaOH70DMF

Synthesis of Bioactive Compounds

The application of this compound extends into medicinal chemistry, where it is used to synthesize bioactive compounds. Its role in creating pyridine-containing structures is particularly significant due to the biological activities associated with such compounds.

Case Study: Antitumoral Activity

A recent investigation into various pyridine derivatives revealed that compounds synthesized using this compound exhibited notable antitumoral properties against triple-negative breast cancer (TNBC) cell lines. The study emphasized the potential for developing new therapeutic agents based on these findings .

Advantages Over Traditional Reagents

This compound offers several advantages compared to traditional boron reagents:

  • Stability: It exhibits moisture and air stability, making it easier to handle and store.
  • Functional Group Tolerance: The compound can withstand a variety of functional groups, allowing for diverse synthetic applications.
  • High Yield Reactions: Many reactions utilizing this compound achieve higher yields than those using traditional boronic acids or esters .

Mechanism of Action

The mechanism by which potassium (pyridine-2-YL)methyl trifluoroborate exerts its effects involves the transfer of the boron moiety to a palladium catalyst in cross-coupling reactionsThe molecular targets and pathways involved include the formation of palladium-boron complexes, which facilitate the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Table 1: Key Properties of Potassium Trifluoroborate Salts

Compound Name Molecular Formula Molecular Weight Substituent Effects Solubility Reactivity in Cross-Couplings
This compound C₇H₇BF₃KN (hypothetical) ~230.05 Pyridine enhances coordination with catalysts Polar aprotic solvents High (aromatic stabilization)
Potassium (5-chloropyrimidin-2-yl)trifluoroborate ClC₄H₃N₂BF₃K 220.43 Chloro (electron-withdrawing) reduces nucleophilicity Water-soluble Moderate (deactivated by Cl)
Potassium (2-chloropyridin-3-yl)trifluoroborate C₅H₃BClF₃KN 219.44 Chloro at meta position alters electronic density Not specified Comparable to pyridinyl derivatives
Potassium phenyltrifluoroborate C₆H₅BF₃K 186.01 Phenyl (electron-rich) enhances reactivity THF, water High (standard aryl coupling)
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate C₅H₁₀BF₃KN 191.05 Pyrrolidine introduces steric hindrance Methanol Low (aliphatic chain)
Potassium 2-propenyl trifluoroborate C₃H₅BF₃K 147.98 Alkenyl group enables stereoselective coupling Methanol Moderate (requires optimized conditions)

Key Observations:

  • Electronic Effects : Pyridine and phenyl trifluoroborates exhibit higher reactivity in cross-couplings due to aromatic stabilization and electron-rich environments . Chloro substituents (e.g., in pyrimidinyl or pyridinyl derivatives) reduce nucleophilicity, necessitating tailored reaction conditions .
  • Steric Factors : Bulky groups like pyrrolidine () or piperidinyl () hinder catalyst access, lowering reactivity compared to planar aromatic systems.
  • Solubility: Pyridine- and pyrimidine-based salts often dissolve in polar aprotic solvents (e.g., DMF) or water, whereas aliphatic derivatives (e.g., pyrrolidinyl) prefer alcohols like methanol .

Reactivity in Cross-Coupling Reactions

  • Aromatic vs. Aliphatic Trifluoroborates : Aryl and heteroaryl trifluoroborates generally outperform alkyl analogs in Suzuki-Miyaura reactions. For example, potassium phenyltrifluoroborate achieves high yields under standard conditions, while alkyl derivatives like potassium 2-propenyl trifluoroborate require optimized protocols (e.g., elevated temperatures or modified catalysts) .
  • Substituent Position and Electronic Tuning : Chloro substituents on pyridine or pyrimidine rings (e.g., ) may slow coupling due to electron withdrawal but can enable regioselective functionalization. In contrast, electron-donating groups (e.g., methoxy in ) improve reactivity .

Stability and Handling

  • Storage Conditions : Pyridine-based trifluoroborates are typically stored under inert atmospheres at room temperature, whereas aliphatic derivatives (e.g., ) often require freezer storage (-20°C) to prevent decomposition .
  • Hazard Profiles : Most compounds in this class exhibit low to moderate toxicity, with hazard codes emphasizing skin/eye irritation (e.g., H315, H319 in ). Chlorinated derivatives may pose additional environmental risks .

Biological Activity

Potassium (pyridine-2-YL)methyl trifluoroborate is an organoboron compound that has gained attention in both synthetic organic chemistry and biological research. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C6H6BF3K and a molecular weight of approximately 185.0 g/mol. The trifluoroborate moiety serves as a stable surrogate for boronic acids, enhancing stability against moisture and air, which is crucial for various synthetic applications. The synthesis typically involves the reaction of pyridine derivatives with methyl trifluoroborate, resulting in a compound that can participate in coupling reactions, particularly in the context of organic synthesis.

Mechanisms of Biological Activity

Research on the biological activity of this compound is still emerging. However, its structural characteristics suggest potential interactions with biological targets:

  • Antitumor Activity : Studies indicate that compounds containing pyridine rings exhibit antitumor properties. For instance, related derivatives have shown effectiveness against triple-negative breast cancer (TNBC) cell lines, suggesting that this compound may also possess similar properties through mechanisms such as cell cycle arrest and inhibition of cell proliferation .
  • Antimicrobial Properties : Pyridine derivatives are known for their antimicrobial activities. The presence of the pyridine nucleus enhances interaction with specific proteins associated with bacterial growth inhibition. This suggests that this compound could be explored for its antimicrobial potential against various pathogens .

Case Studies and Research Findings

  • Antitumoral Potential : A study evaluated various pyridine derivatives for their antitumoral effects on TNBC cell lines (MDA-MB-231 and MDA-MB-468). Compounds similar to this compound demonstrated significant growth inhibition in cancer cells while sparing non-tumorigenic cells, indicating a selective cytotoxic effect .
    CompoundCell LineGI50 Concentration (µM)Effect on Non-Tumorigenic Cells
    Compound 1MDA-MB-23115Minimal effect
    Compound 2MDA-MB-46820Minimal effect
  • Antimicrobial Activity : Research has shown that pyridine compounds exhibit varying degrees of antimicrobial activity against a range of pathogens. For example, studies report enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, which could be relevant for this compound due to its structural similarities .
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Candida albicans16 µg/mL

Future Directions

The biological activity of this compound presents promising avenues for further research:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will be crucial. This includes exploring its interactions with specific proteins involved in tumor growth and microbial resistance.
  • In Vivo Studies : Future studies should focus on in vivo models to evaluate the therapeutic potential and safety profile of this compound.
  • Synthesis of Derivatives : Developing derivatives with modified structures could enhance efficacy and selectivity against target cells or pathogens.

Q & A

Q. What are the recommended synthetic routes for Potassium (pyridine-2-yl)methyl trifluoroborate, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via two primary routes:

  • Route 1: Conversion of alkenyl pinacolboronates using potassium hydrogen fluoride (KHF₂) in methanol at room temperature. This method yields high-purity trifluoroborates after 2 hours of stirring .
  • Route 2: SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides, optimized for scalability (e.g., 100 g batches). Continuous Soxhlet extraction is critical for isolating pure products due to low solubility in organic solvents .

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Based on GHS classifications ( ):

  • Hazards: Acute oral toxicity (Category 4), severe skin/eye irritation (Category 1).
  • Precautions:
    • Use nitrile gloves, safety goggles, and lab coats.
    • Work in a fume hood to avoid inhalation of dust.
    • Store in airtight containers at 2–8°C to prevent hydrolysis .

Q. How can researchers effectively purify this compound?

Methodological Answer:

  • Recrystallization: Use methanol/water mixtures to exploit temperature-dependent solubility .
  • Column Chromatography: Avoid silica gel (risk of boron leaching); use neutral alumina with hexane/ethyl acetate gradients .
  • Soxhlet Extraction: For SN2-derived products, employ continuous extraction with acetone to separate inorganic salts .

Advanced Questions

Q. What is the mechanistic role of endogenous boronic acid and fluoride in Suzuki-Miyaura (SM) coupling with this reagent?

Methodological Answer:

  • Boronic Acid (4): Generated via hydrolysis of the trifluoroborate, it participates in transmetalation with palladium. Fluoride (from KHF₂) stabilizes intermediates and accelerates catalyst turnover .
  • Key Findings ():
    • In THF/water (10:1), fluoride suppresses protodeboronation, enabling >95% yield.
    • In toluene/water (3:1), poor mixing limits boronic acid availability, causing incomplete conversion (55% side products).

Q. How can photoredox catalysis expand the reactivity profile of this trifluoroborate?

Methodological Answer:

  • Visible-Light Applications (): The compound undergoes radical addition with electrophiles (e.g., α-amino radicals) under blue LED irradiation. Use [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst and Li₂CO₃ as a base in DMSO.
  • Advantages: Functional group tolerance (esters, nitriles) and stereoselective allylation .

Q. What computational insights explain side reactions during SM coupling?

Methodological Answer:

  • DFT Studies (): Protodeboronation is favored at elevated temperatures (ΔG‡ = 22 kcal/mol at 55°C). Base strength (e.g., K₂CO₃ vs. KOH) modulates boronate equilibrium, affecting reaction pathways.
  • Mitigation: Use weaker bases (Cs₂CO₃) to slow hydrolysis and minimize side reactions .

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